9-(3-Chloropropyl)-9h-purin-6-amine
Overview
Description
Compounds like “9-(3-Chloropropyl)-9h-purin-6-amine” typically belong to a class of organic compounds known as alkyl-aryl ethers . These are ether compounds containing an alkyl group attached to an aromatic group.
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Grignard reactions, amination, and others . For instance, tertiary phosphines of the type (C2Hj5O)3Si (CH2)3-P (C6H5)R were prepared by phosphination of a related compound with LiP (C6H5)R .Molecular Structure Analysis
The molecular structure of these compounds is crucial for their reactivity and applications. They often contain reactive chloro and methoxy groups, which facilitate the formation of complex organosilicon compounds .Chemical Reactions Analysis
One of the primary reactions of similar compounds is their ammonolysis to form other compounds . The synthesis of 3-hydrazinopropyl trimethoxysilane via a novel method based on hydrosilylation represents another significant chemical transformation .Physical And Chemical Properties Analysis
The physical properties of similar compounds, including their solubility, boiling point, and viscosity, are essential for their handling and application in various chemical processes .Scientific Research Applications
Chemical Synthesis and Reactivity
9-(3-Chloropropyl)-9H-purin-6-amine, as a derivative of the purine family, has been involved in studies focusing on the synthesis and chemical behavior of purine analogs. For instance, Roggen et al. (2008) synthesized N-Methoxy-9-methyl-9H-purin-6-amines by displacing chlorine in known 6-chloropurines and further analyzed their tautomeric behaviors, identifying variations in the amino/imino tautomer ratio. The study also explored their alkylation reactions with benzyl bromide, observing a mixture of N-7- and N6-benzylated compounds (Roggen & Gundersen, 2008).
Biological and Pharmacological Potential
The potential of purine derivatives in biological and pharmacological settings has been a subject of research. For example, a study by Kang et al. (2013) designed and synthesized a series of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives, evaluating them for their inhibition activity against acetylcholinesterase, an enzyme relevant in Alzheimer's disease. The study found moderate activity in some of the synthesized compounds, suggesting further investigation in related pharmacological pathways (Kang et al., 2013).
Antimicrobial and Antioxidant Properties
Compounds structurally similar to 9-(3-Chloropropyl)-9H-purin-6-amine have been investigated for their antimicrobial and antioxidant properties. Subramanyam et al. (2014) synthesized new phosphonamidate derivatives of 6-chloropurine and evaluated their in vitro antimicrobial and antioxidant activities, revealing potent inhibition against bacterial and fungal strains, as well as promising antioxidant activities (Subramanyam et al., 2014).
Safety And Hazards
properties
IUPAC Name |
9-(3-chloropropyl)purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1-3H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHPHILWKWZSJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301638 | |
Record name | 9-(3-chloropropyl)-9h-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Chloropropyl)-9h-purin-6-amine | |
CAS RN |
19255-49-3 | |
Record name | NSC145077 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(3-chloropropyl)-9h-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(3-chloropropyl)-9H-purin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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